3-bromo-4-chloro-N-(propan-2-yl)aniline
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Overview
Description
3-bromo-4-chloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrClN It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline typically involves the halogenation of aniline derivatives followed by alkylation. One common method is the bromination and chlorination of N-(propan-2-yl)aniline under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-chloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-4-chloro-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloro-N-(propan-2-yl)aniline
- 4-bromo-3-chloroaniline
- 3-bromo-4-methyl-N-(propan-2-yl)aniline
Uniqueness
3-bromo-4-chloro-N-(propan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the isopropyl group, makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11BrClN |
---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrClN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 |
InChI Key |
CWIHQTLJPOLBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
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